molecular formula C30H48O2 B13067167 KadsuracoccinicacidB

KadsuracoccinicacidB

Cat. No.: B13067167
M. Wt: 440.7 g/mol
InChI Key: NUJQBRDVEPPTHP-YZSMEZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

KadsuracoccinicacidB undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

3-[(3R,3aR,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-[(Z)-6-methylhept-2-en-2-yl]-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h11,15,20,23-24,26H,3,9-10,12-14,16-19H2,1-2,4-8H3,(H,31,32)/b22-11-/t23-,24+,26+,28-,29+,30-/m0/s1

InChI Key

NUJQBRDVEPPTHP-YZSMEZCWSA-N

Isomeric SMILES

CC(C)CC/C=C(/C)\[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C

Canonical SMILES

CC(C)CCC=C(C)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C

Origin of Product

United States

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